![molecular formula C15H11N3OS3 B2453612 6-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862975-51-7](/img/structure/B2453612.png)
6-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine
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Overview
Description
The compound “6-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine” is a chemical compound that contains a thiazole ring . Thiazoles are a type of heterocyclic compound, which means they contain a ring structure made up of more than one kind of atom, in this case, carbon, nitrogen, and sulfur .
Molecular Structure Analysis
Thiazole rings are planar and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a similar odor to that of pyridine .Scientific Research Applications
Antitumor and Cytotoxic Activity
Thiazoles have been investigated for their antitumor and cytotoxic properties. For instance, researchers synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and evaluated their cytotoxicity on human tumor cell lines. Notably, one compound demonstrated potent effects against prostate cancer cells .
Antimicrobial Activity
Thiazoles have shown promise as antimicrobial agents. Sulfathiazole, an antimicrobial drug, contains a thiazole ring. Additionally, other thiazole-based compounds, such as Ritonavir (an antiretroviral drug) and Abafungin (an antifungal drug), exhibit biological activity against pathogens .
Antiviral Properties
Certain thiazole derivatives possess antiviral properties. For example, Ritonavir, used in the treatment of HIV, contains a thiazole ring. Further research into thiazole-based antiviral agents could yield valuable insights .
Synthesis of Novel Compounds
Thiazoles serve as building blocks for synthesizing various chemical compounds. Researchers have utilized thiazole scaffolds to create sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
Potential Therapeutic Agents
Given the diverse biological activities associated with thiazoles, including antioxidant, analgesic, and anti-inflammatory effects, further exploration of this compound’s therapeutic potential is warranted. Investigating its interactions with specific molecular targets and pathways could reveal novel drug candidates.
Future Directions
Thiazole compounds have been the subject of much research due to their diverse biological activities . Future research may focus on designing and developing different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
Thiazole derivatives have been reported to exhibit their biological activities through various mechanisms, such as inhibition of enzymes, modulation of receptors, and interaction with other cellular targets . The compound’s thiazole ring, which is a heterocyclic organic compound containing three carbon, one sulfur, and one nitrogen atoms, is likely to play a key role in its interaction with its targets .
Biochemical Pathways
For instance, its reported antioxidant, anti-inflammatory, and antitumor activities suggest that it may modulate oxidative stress pathways, inflammatory signaling pathways, and cell proliferation pathways, respectively .
Pharmacokinetics
The compound’s solubility in water, alcohol, and ether suggests that it may have good bioavailability
Result of Action
Thiazole derivatives have been reported to induce various cellular responses, such as chromatin fragmentation and condensation, and nuclei condensation . These effects suggest that the compound may have cytotoxic activity.
properties
IUPAC Name |
6-methoxy-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS3/c1-19-9-4-5-10-13(7-9)22-15(16-10)18-14-17-11(8-21-14)12-3-2-6-20-12/h2-8H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJHONKWKUPBNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=NC(=CS3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine |
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